molecular formula C9H17NO4 B613156 (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 1217977-71-3

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No. B613156
M. Wt: 203,24 g/mole
InChI Key: VIQZVYPYYUPDQY-VIFPVBQESA-N
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Description

“(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid” is an aspartic acid derivative . It is a nitrogenous compound and is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of this compound was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex due to the multiple reactive groups of the amino acid anions. The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound .

Scientific Research Applications

  • Structural and Spectroscopic Analysis :

    • The compound has been studied for its structural and spectroscopic properties using experimental and theoretical methods. Vibrational bands of similar compounds were analyzed, indicating potential for nonlinear optical materials. Additionally, noncovalent interactions such as hydrogen bonding and Van der Waals interactions were identified, suggesting the compound's potential in molecular geometry and electron localization studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
  • Synthesis and Medicinal Importance :

    • (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a significant chiral intermediate in the synthesis of sitagliptin, a medication used for diabetes. The synthesis process involves several steps, starting from L-aspartic acid, which highlights its importance in pharmaceutical chemistry (Zhang Xingxian, 2012).
  • Biochemical Applications :

    • This compound has been used in the reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the production of biologically active substances like sperabillin C. Such studies show its role in biochemical transformations and potential therapeutic applications (Hashiguchi, Kawada, & Natsugari, 1992).
  • Chemical Synthesis Methods :

    • Innovative methods have been developed for the synthesis of 4-oxo-2-butenoic acids, including 4-oxobutanoic acid derivatives, through microwave-assisted aldol-condensation. This demonstrates the compound's utility in creating biologically active species and intermediates for further chemical derivatization (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
  • Pharmacological Potential :

    • The compound's derivatives have been studied for their role in bonding and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).

properties

IUPAC Name

(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZVYPYYUPDQY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

CAS RN

1217977-71-3
Record name (S)-α-Methylasparaginsäure-4-t-Butylester
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